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Compound of Interest

Compound Name: (5-Chloropyrimidin-2-yl)methanol

Cat. No.: B1455522 Get Quote

Introduction: The Strategic Value of a Bifunctional
Building Block
In the landscape of modern medicinal chemistry and drug discovery, the efficiency of

synthesizing complex molecular architectures is paramount. Heterocyclic compounds,

particularly pyrimidines, form the backbone of numerous therapeutic agents due to their ability

to engage in specific, high-affinity interactions with biological targets. (5-Chloropyrimidin-2-
yl)methanol (CAS No: 944902-98-1) has emerged as a critical building block for researchers

and drug development professionals. Its strategic value lies in its bifunctional nature: a reactive

chloro-substituent poised for nucleophilic substitution and a primary alcohol handle amenable

to a wide array of chemical transformations.

This guide provides an in-depth technical overview of (5-Chloropyrimidin-2-yl)methanol,
consolidating its chemical properties, synthesis, reactivity, and applications. It is intended to

serve as a practical resource for scientists engaged in the design and synthesis of novel

chemical entities.

Core Molecular and Physical Properties
(5-Chloropyrimidin-2-yl)methanol is a solid at room temperature, possessing the molecular

characteristics detailed below. These properties are fundamental to its handling, reaction setup,

and analytical characterization.[1][2][3]
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Property Value Source(s)

Molecular Formula C₅H₅ClN₂O [1][2]

Molecular Weight 144.56 g/mol [1][2]

CAS Number 944902-98-1 [1][2]

IUPAC Name
(5-chloro-2-

pyrimidinyl)methanol
[4]

Synonyms

5-Chloro-2-

(hydroxymethyl)pyrimidine, (5-

CHLORO-PYRIMIDIN-2-YL)-

METHANOL

[3][5]

Appearance Solid [4]

Purity (Typical) >97% [2][4]

Predicted Boiling Point 238.4 ± 20.0 °C [3]

Predicted pKa 13.25 ± 0.10 [3]

Synthesis and Manufacturing
The synthesis of (5-Chloropyrimidin-2-yl)methanol is most logically achieved through the

reduction of a suitable carbonyl precursor, such as 5-chloropyrimidine-2-carbaldehyde or a

corresponding carboxylic acid ester. This transformation leverages well-established and

scalable reduction methodologies. The causality behind this choice is the high chemoselectivity

of modern reducing agents, which can target a carbonyl group without affecting the chloro-

substituent on the aromatic ring.

Caption: General workflow for the synthesis of (5-Chloropyrimidin-2-yl)methanol.

Experimental Protocol: Reduction of 5-
Chloropyrimidine-2-carbaldehyde
This protocol describes a representative laboratory-scale synthesis. The choice of sodium

borohydride is based on its mild nature, operational simplicity, and safety profile compared to
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stronger reducing agents like lithium aluminum hydride.[6]

Materials:

5-Chloropyrimidine-2-carbaldehyde

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-

chloropyrimidine-2-carbaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution,

ensuring the internal temperature remains below 5 °C. The slow addition is critical to control

the exothermic reaction and prevent side reactions.

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution.

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with

dichloromethane (3x).

Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the

drying agent and wash the filter cake with a small amount of dichloromethane.

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography (e.g., silica gel, eluting with a

gradient of ethyl acetate in hexanes) or recrystallization to afford pure (5-Chloropyrimidin-2-
yl)methanol.

Chemical Reactivity and Synthetic Applications
The utility of (5-Chloropyrimidin-2-yl)methanol as a synthetic intermediate stems from the

orthogonal reactivity of its two functional groups.

Caption: Dual reactivity pathways of (5-Chloropyrimidin-2-yl)methanol.

Nucleophilic Aromatic Substitution (SNAr) at the C5-
Position
The chlorine atom at the C5 position of the pyrimidine ring is activated towards nucleophilic

displacement, although less so than halogens at the C2, C4, or C6 positions. Nevertheless, it

readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, under

appropriate conditions (often requiring heat or catalysis). This reaction is a cornerstone for

introducing diversity and building complexity, particularly in the synthesis of kinase inhibitors

where an amino group at this position often interacts with the hinge region of the enzyme's

active site.[7][8][9]

Reactions of the Hydroxymethyl Group
The primary alcohol moiety provides a versatile handle for further functionalization:

Oxidation: The alcohol can be oxidized to the corresponding aldehyde (5-chloropyrimidine-2-

carbaldehyde) using mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-

Martin periodinane (DMP). This aldehyde is a precursor for imine formation, Wittig reactions,

or reductive amination.

Etherification: Conversion to an ether is readily achieved through the Williamson ether

synthesis.[10][11] Deprotonation of the alcohol with a strong base (e.g., sodium hydride)

followed by reaction with an alkyl halide (R-X) yields the corresponding ether, 5-chloro-2-

(alkoxymethyl)pyrimidine. This is a common strategy to block the hydroxyl group or to

introduce linkers.[12][13]
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Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions)

produces esters, which can serve as prodrugs or modify the compound's physicochemical

properties.

Application in Kinase Inhibitor Synthesis
A prominent application of this building block is in the synthesis of potent kinase inhibitors for

oncology. The 2-aminopyrimidine scaffold is a privileged structure in this field.[4] For instance,

in the development of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor

Receptor (EGFR) dual inhibitors, a 5-chloro-N-phenylpyrimidin-2-amine core is often utilized.

(5-Chloropyrimidin-2-yl)methanol serves as a key starting material to access these complex

structures, where the chloro-group is eventually displaced by a substituted aniline via an SNAr

reaction.[14]

Analytical Characterization
Ensuring the purity and identity of (5-Chloropyrimidin-2-yl)methanol is critical for its use in

regulated drug development environments. High-Performance Liquid Chromatography (HPLC)

and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques

employed.

High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is typically used for purity assessment.[15][16]
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Parameter Recommended Setting Rationale

Column
C18 (e.g., 250 mm x 4.6 mm, 5

µm)

Provides good retention and

separation for moderately

polar aromatic compounds.[17]

Mobile Phase A
0.1% Formic Acid or

Phosphoric Acid in Water

Acidifies the mobile phase to

ensure sharp peak shapes for

the heterocyclic compound.

Mobile Phase B Acetonitrile or Methanol

Common organic modifiers for

reverse-phase

chromatography.

Gradient

Optimized based on impurity

profile (e.g., 10-90% B over 20

min)

A gradient elution is necessary

to resolve potential impurities

with different polarities.

Flow Rate 1.0 mL/min
Standard flow rate for a 4.6

mm ID column.

Detection UV at ~254 nm

The pyrimidine ring exhibits

strong UV absorbance,

allowing for sensitive

detection.[18]

Column Temp. 30-40 °C

Elevated temperature can

improve peak shape and

reduce viscosity.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the structure and identity of the compound.[19][20]

¹H NMR (in CDCl₃, predicted):

~8.7 ppm (s, 2H): Two equivalent protons on the pyrimidine ring (H4 and H6).

~4.8 ppm (s, 2H): Methylene protons (-CH₂OH).
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~2.5-3.5 ppm (broad s, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity can

vary with concentration and solvent.

¹³C NMR (in CDCl₃, predicted):

~162 ppm: C2 (carbon attached to the CH₂OH group).

~158 ppm: C4/C6 (equivalent carbons on the pyrimidine ring).

~130 ppm: C5 (carbon attached to the chlorine atom).

~65 ppm: Methylene carbon (-CH₂OH).

Safety, Handling, and Storage
(5-Chloropyrimidin-2-yl)methanol must be handled with appropriate safety precautions in a

laboratory setting.[6][7]

Hazard Classification: The compound is classified as harmful and an irritant. Hazard

statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust.[19] Avoid dust formation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

Recommended storage temperatures range from ambient to 2-8°C for long-term stability.

Disposal: Dispose of waste material and containers at an approved hazardous waste

disposal facility, typically via chemical incineration.[6] Do not allow the product to enter

drains.

Conclusion
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(5-Chloropyrimidin-2-yl)methanol is a high-value, versatile building block for drug discovery

and development. Its dual reactivity allows for the strategic and efficient construction of

complex molecules, most notably in the synthesis of kinase inhibitors. A thorough

understanding of its properties, synthesis, reactivity, and handling, as outlined in this guide,

empowers researchers to fully leverage its synthetic potential while ensuring safety and

analytical rigor in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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